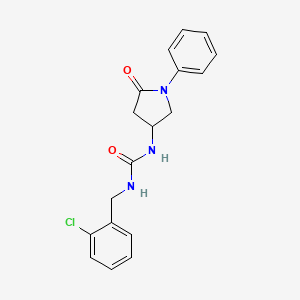

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Enantioselective Reactions

Asymmetric, catalytic reactions of oxocarbenium ions have been reported, utilizing simple, chiral urea and thiourea derivatives as catalysts. These substances catalyze the enantioselective substitution of silyl ketene acetals onto 1-chloroisochromans, involving anion binding by the chiral catalyst to generate a reactive oxocarbenium ion. Catalysts with tertiary benzylic amide groups, particularly those derived from enantioenriched 2-arylpyrrolidine derivatives, afforded the highest enantioselectivities (Reisman, Doyle, & Jacobsen, 2008).

Urea-Fluoride Interaction

The interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions in MeCN solution leads to bright yellow 1:1 complexes, demonstrating the significance of urea-fluoride interactions. This interaction initially forms a stable 1:1 complex through hydrogen bonding, which upon addition of a second equivalent induces urea deprotonation due to the formation of HF2-. This process highlights the nature of urea-fluoride interaction as both incipient and definitive in proton transfer (Boiocchi et al., 2004).

Cytokinin-Like Activity in Plant Morphogenesis

Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified for their cytokinin-like activity, often exceeding that of adenine compounds. These compounds are significant in in vitro plant morphogenesis studies for their role in cell division and differentiation. Recent structure-activity relationship studies have led to the identification of new urea cytokinins and other derivatives specifically enhancing adventitious root formation, showcasing the diverse applications of urea derivatives in plant biology (Ricci & Bertoletti, 2009).

Anticancer Potential

1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells in vitro. Some derivatives were found to be at least as cytotoxic as chlorambucil, a known anticancer agent, indicating the potential of certain urea derivatives as anticancer agents (Gaudreault et al., 1988).

Hydroamination Catalysis

The intramolecular exo-hydroamination of N-alkenyl ureas, catalyzed by a gold(I) N-heterocyclic carbene complex at or near room temperature, forms nitrogen heterocycles in excellent yield. This highlights the catalytic capabilities of urea derivatives in organic synthesis (Bender & Widenhoefer, 2006).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-16-9-5-4-6-13(16)11-20-18(24)21-14-10-17(23)22(12-14)15-7-2-1-3-8-15/h1-9,14H,10-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPADEKWJMICDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)